2-Tert-butoxy-pyrimidine-5-boronic acid
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Overview
Description
2-Tert-butoxy-pyrimidine-5-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a pyrimidine ring in its structure makes it a versatile reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxy-pyrimidine-5-boronic acid typically involves the reaction of 2-Tert-butoxy-pyrimidine with a boron-containing reagent. One common method is the hydroboration of 2-Tert-butoxy-pyrimidine using a borane complex, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the hydroboration process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These can include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the compound while minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butoxy-pyrimidine-5-boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki–Miyaura coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyrimidines: Formed from substitution reactions.
Scientific Research Applications
2-Tert-butoxy-pyrimidine-5-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-pyrimidine-5-boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
- 2-Methoxypyrimidine-5-boronic acid
- 2-(Trifluoromethyl)pyridine-5-boronic acid
- 5-Pyrimidinylboronic acid
Comparison: 2-Tert-butoxy-pyrimidine-5-boronic acid is unique due to the presence of the tert-butoxy group, which can influence its reactivity and stability compared to other boronic acids. For example, 2-Methoxypyrimidine-5-boronic acid lacks the bulky tert-butoxy group, which can make it less sterically hindered and potentially more reactive in certain reactions . Similarly, 2-(Trifluoromethyl)pyridine-5-boronic acid contains a trifluoromethyl group, which can significantly alter its electronic properties and reactivity .
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O3/c1-8(2,3)14-7-10-4-6(5-11-7)9(12)13/h4-5,12-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQNRPQZSBKXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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